2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Description
2-[(6-Bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a benzoxazine core fused with an isoindole-1,3(2H)-dione moiety. The benzoxazine ring is substituted with a bromine atom at position 6 and a methyl group at position 2, which bridges to the isoindole-dione system. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition . The bromine atom likely enhances binding affinity through hydrophobic interactions, while the isoindole-dione moiety contributes to molecular stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-[(6-bromo-4-oxo-3,1-benzoxazin-2-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrN2O4/c18-9-5-6-13-12(7-9)17(23)24-14(19-13)8-20-15(21)10-3-1-2-4-11(10)16(20)22/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFSKWFWODNSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=C(C=C(C=C4)Br)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158870 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134700-30-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134700304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a brominated benzoxazinone moiety and an isoindole dione core, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and possible applications.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-benzyl-5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3-dione |
| Molecular Formula | C23H13BrN2O4 |
| Molecular Weight | 461.264 g/mol |
| CAS Number | 13470-06-9 |
The presence of the bromine atom is significant for enhancing the compound's biological activity through increased binding affinity to various molecular targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of benzoxazinones possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer cell survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The presence of the benzoxazinone moiety is believed to enhance its interaction with these enzymes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Binding Affinity : The bromine atom increases binding affinity to target proteins.
- Modulation of Signaling Pathways : The isoindole dione core plays a crucial role in modulating key signaling pathways associated with cell growth and inflammation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of related compounds on human breast cancer cells (MCF7). Results indicated that treatment with these compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Study 2: Anti-inflammatory Mechanisms
In another research project focusing on inflammatory bowel disease models, compounds similar to this isoindole derivative showed promising results in reducing inflammation markers and improving histological scores in treated animals compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 5-(4-Oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (C3)
Structural Differences :
Functional Implications :
- Binding Affinity : C3 exhibits dual EGFR/HER2 inhibition (IC₅₀ = 0.8 µM for EGFR, 1.2 µM for HER2) due to interactions with key residues (e.g., Asp830 in EGFR, Cys805 in HER2). The target compound’s bromine atom may enhance selectivity for kinases reliant on halogen bonding .
- Synthetic Complexity : C3’s bis-benzoxazine structure requires multi-step coupling, whereas the target compound’s methyl linkage simplifies synthesis but limits conformational flexibility .
Table 1: Key Properties of Target Compound vs. C3
| Property | Target Compound | C3 |
|---|---|---|
| Molecular Weight | 415.19 g/mol | 532.44 g/mol |
| Substituents | 6-Bromo, methyl linker | Dual benzoxazine, phenyl linker |
| Kinase Targets | Putative EGFR/HER2 | Confirmed EGFR/HER2 dual inhibitor |
| Solubility (LogP) | 2.1 (predicted) | 3.4 (experimental) |
Comparison with Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate
Structural Differences :
Functional Implications :
- Reactivity : The sulfur atom in benzothiazines increases electrophilicity, favoring nucleophilic substitution. The target compound’s oxygen-based benzoxazine may reduce metabolic instability.
- Synthesis Challenges : Benzothiazine analogs require precise substituent introduction to avoid isomer formation, whereas the target compound’s bromine is introduced early in synthesis to ensure regioselectivity .
Comparison with 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione
Structural Differences :
Functional Implications :
Comparison with Folpet (2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione)
Structural Differences :
Functional Implications :
- Application : Folpet is a broad-spectrum pesticide, whereas the target compound’s benzoxazine and bromine substituents align it with kinase inhibitor scaffolds .
- Stability : Both compounds benefit from the isoindole-dione’s resistance to hydrolysis, but folpet’s trichloromethyl group increases environmental persistence .
Q & A
Q. What mechanistic insights explain its reactivity under radical-initiated conditions?
- Methodology :
- EPR Spectroscopy : Detect radical intermediates during TBHP/I₂-mediated reactions .
- Kinetic Isotope Effects (KIE) : Study H/D substitution to identify rate-determining steps.
- Mechanistic Proposal : Iodine radicals abstract hydrogen from the methylene bridge, initiating domino cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
